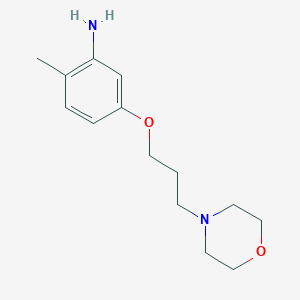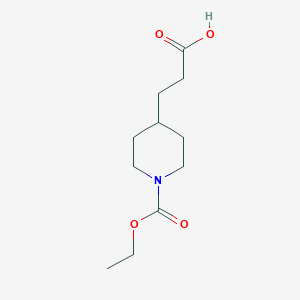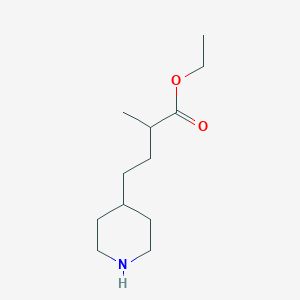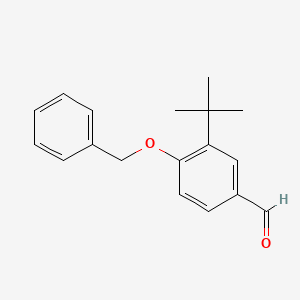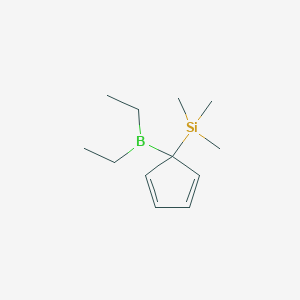
(1-(Diethylboryl)cyclopenta-2,4-dien-1-yl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane is a unique organosilicon compound that has garnered interest in various fields of scientific research. This compound features a cyclopentadienyl ring bonded to a diethylboranyl group and a trimethylsilyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane typically involves the reaction of cyclopentadienyl derivatives with diethylborane and trimethylsilyl chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:
Formation of Cyclopentadienyl Anion: Cyclopentadiene is deprotonated using a strong base such as sodium hydride.
Reaction with Diethylborane: The cyclopentadienyl anion reacts with diethylborane to form the diethylboranyl-cyclopentadienyl intermediate.
Introduction of Trimethylsilyl Group: Finally, the intermediate reacts with trimethylsilyl chloride to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce boranes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane is used as a precursor for synthesizing other organosilicon and organoboron compounds. It serves as a building block in the synthesis of complex molecules and materials.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research. Its derivatives may exhibit biological activity, which can be explored for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylboranyl group can form reversible covalent bonds with nucleophilic sites, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylgermane
- 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylstannane
Uniqueness
Compared to its germanium and tin analogs, 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane offers unique reactivity due to the silicon atom. Silicon’s ability to form strong bonds with carbon and other elements makes this compound more stable and versatile in various chemical reactions.
Conclusion
1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes
Propiedades
Número CAS |
190316-33-7 |
|---|---|
Fórmula molecular |
C12H23BSi |
Peso molecular |
206.21 g/mol |
Nombre IUPAC |
(1-diethylboranylcyclopenta-2,4-dien-1-yl)-trimethylsilane |
InChI |
InChI=1S/C12H23BSi/c1-6-13(7-2)12(14(3,4)5)10-8-9-11-12/h8-11H,6-7H2,1-5H3 |
Clave InChI |
JMIUSYUOBHBKAJ-UHFFFAOYSA-N |
SMILES canónico |
B(CC)(CC)C1(C=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[6-(Pyrimidin-5-yl)hexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8563474.png)
![tert-butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B8563487.png)
![1H-Indole-1-acetic acid, 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-](/img/structure/B8563489.png)
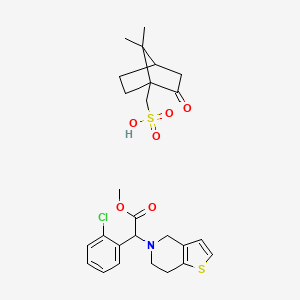
![1-Chloro-2-iodo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B8563507.png)
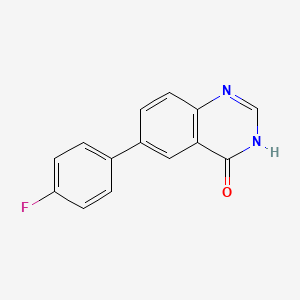
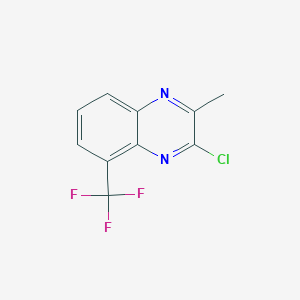
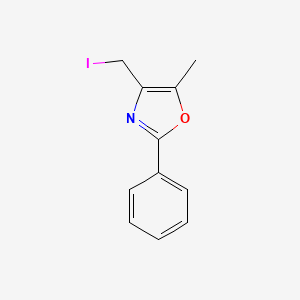
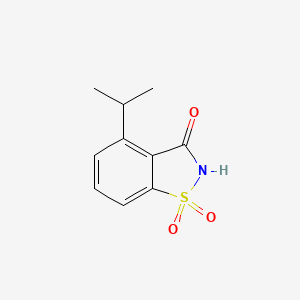
![2H-Pyran, 2-[(1-ethynylhexyl)oxy]tetrahydro-](/img/structure/B8563563.png)
